molecular formula C12H12O5S B11815705 5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid

5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B11815705
M. Wt: 268.29 g/mol
InChI Key: HQRYDEJSTDDNLV-UHFFFAOYSA-N
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Description

5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid is an organic compound belonging to the class of benzo[b]thiophenes These compounds are characterized by a fused ring system containing both benzene and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Methoxy Groups: Methoxylation reactions are carried out using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The methoxy groups and carboxylic acid group play crucial roles in binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid: Lacks one methoxy group compared to 5,6,7-Trimethoxybenzo[b]thiophene-2-carboxylic acid.

    4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid: Contains a saturated ring system, making it structurally different.

Uniqueness

This compound is unique due to the presence of three methoxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12O5S

Molecular Weight

268.29 g/mol

IUPAC Name

5,6,7-trimethoxy-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C12H12O5S/c1-15-7-4-6-5-8(12(13)14)18-11(6)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,13,14)

InChI Key

HQRYDEJSTDDNLV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(S2)C(=O)O)OC)OC

Origin of Product

United States

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